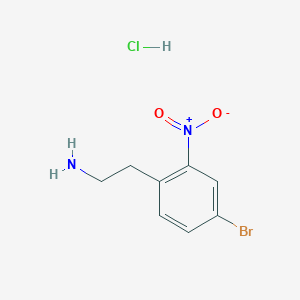

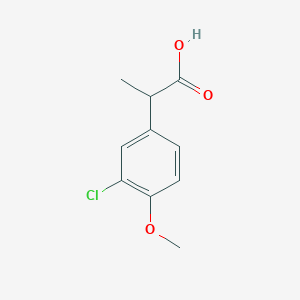

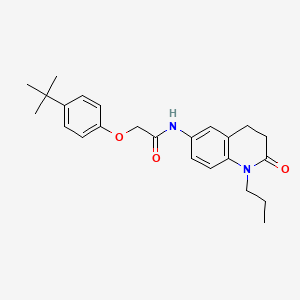

![molecular formula C15H14O3 B2718469 2-[2-(4-Methylphenoxy)phenyl]acetic acid CAS No. 25563-03-5](/img/structure/B2718469.png)

2-[2-(4-Methylphenoxy)phenyl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[2-(4-Methylphenoxy)phenyl]acetic acid” is a derivative of phenoxyacetic acid . Phenoxy herbicides, which share the part structure of phenoxyacetic acid, are widely used in agriculture . The best-known phenoxy herbicides include (4-chloro-2-methylphenoxy)acetic acid (MCPA), 2,4-dichlorophenoxyacetic acid (2,4-D), and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) .

Molecular Structure Analysis

The molecular formula of “2-[2-(4-Methylphenoxy)phenyl]acetic acid” is C9H10O3 . The structure includes a methyl group attached to a phenyl group, which is linked to an acetic acid group through an oxygen atom .Chemical Reactions Analysis

While specific chemical reactions involving “2-[2-(4-Methylphenoxy)phenyl]acetic acid” are not available, it’s known that carboxylic acids like phenylacetic acid can undergo ketonic decarboxylation to form ketones . They can also react with bases to form water and a salt .Scientific Research Applications

Chemical Synthesis

“2-[2-(4-Methylphenoxy)phenyl]acetic acid” may be used in chemical synthesis . This compound can serve as a building block in the synthesis of more complex molecules.

Synthesis of Novel Compounds

In a recent study, a novel compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene . This shows that “2-[2-(4-Methylphenoxy)phenyl]acetic acid” can be used to create new compounds with potential biological activity.

Potential Agonists of Peroxisome Proliferator-Activated Receptors

A five-step synthetic route to acetic acids, new potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β), starting from substituted benzonitriles was developed . This suggests that “2-[2-(4-Methylphenoxy)phenyl]acetic acid” could potentially be used in the development of new drugs targeting PPARδ/β.

Safety and Hazards

Mechanism of Action

Target of Action

It is known that similar compounds, such as phenoxy herbicides, act by mimicking the auxin growth hormone indoleacetic acid (iaa) .

Mode of Action

When these types of compounds are applied to plants, they induce rapid, uncontrolled growth .

Biochemical Pathways

Related compounds, such as phenoxy herbicides, are known to affect the auxin pathway, leading to uncontrolled growth in plants .

Result of Action

Based on the mode of action of related compounds, it can be inferred that it may cause rapid, uncontrolled growth in plants .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of similar compounds .

properties

IUPAC Name |

2-[2-(4-methylphenoxy)phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11-6-8-13(9-7-11)18-14-5-3-2-4-12(14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXSLIGGHLBIFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC=C2CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-Methylphenoxy)phenyl]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2718388.png)

![N-(2-methoxyphenyl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2718391.png)

![4-(4-hydroxy-3-methoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2718395.png)

![1-(4-benzylpiperidin-1-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2718399.png)

![Ethyl 3-(4-methoxyphenyl)-5-(2-(4-nitrophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2718408.png)